Dehydroabietic Acid

Antibacterial Resin Acid Gram-positive

Dehydroabietic acid (DHA) is the optimal resin acid scaffold for drug discovery. Its stable aromatic C-ring eliminates the oxidative degradation seen in abietic acid, ensuring batch-to-batch reproducibility in derivatization. It is the most potent resin acid against Gram-positive pathogens by disc diffusion, enabling efficient SAR from the strongest starting point. Its rare dual PPAR-α/γ partial agonism—with superior binding energy versus abietic acid—supports metabolic disease models. DHA uniquely eradicates established S. aureus biofilms at 2–4× its prevention MIC. Procure ≥98% purity for reliable results.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 1740-19-8
Cat. No. B130090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroabietic Acid
CAS1740-19-8
Synonyms(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic Acid;  13-Isopropylpodocarpa-8,11,13-trien-15-oic Acid;  (+)-Dehydroabietic acid;  Abieta-8,11,13-trien-18-oic acid;  NSC 2952;  [1R-(1α,4aβ,10aα)]-1,2,3,
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C
InChIInChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
InChIKeyNFWKVWVWBFBAOV-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility2.20e-05 M

Dehydroabietic Acid (CAS 1740-19-8) Procurement & Technical Baseline for Scientific Selection


Dehydroabietic acid (DHA, DHAA), an abietane-type diterpenoid resin acid (C20H28O2, MW: 300.44 g/mol), occurs naturally as a major constituent of rosin from coniferous trees, appearing as a white to off-white solid with a melting point of 150–153 °C and solubility in organic solvents including DMSO (≥100 mg/mL) [1]. It serves as a widely utilized scaffold for semisynthetic derivatization in antimicrobial, anti-inflammatory, and anticancer drug discovery .

Why Dehydroabietic Acid Cannot Be Substituted with Generic Resin Acid Mixtures


Simple substitution of dehydroabietic acid with other common resin acids such as abietic acid or pimaric-type acids is scientifically unsound. Dehydroabietic acid demonstrates a unique profile among resin acids, including markedly higher aqueous solubility and lower acute toxicity [1], a distinct calcium mobilization mechanism in neural tissues [2], and superior antibacterial potency [3]. Its stable aromatic C-ring also confers enhanced chemical stability compared to the easily oxidized conjugated diene system of abietic acid, making it a more reliable starting material for reproducible derivatization [4]. Furthermore, dehydroabietic acid exhibits a specific dual PPAR-α/γ agonism not shared by all resin acid analogs . The following quantitative evidence demonstrates precisely where dehydroabietic acid offers verifiable differentiation that impacts experimental outcomes and procurement decisions.

Dehydroabietic Acid (CAS 1740-19-8) Quantitative Evidence for Scientific Selection


Superior Antibacterial Potency Among Resin Acids by Disc Diffusion

In a direct comparative in vitro study, dehydroabietic acid was found to be generally the most potent among individual resin acids against Gram-positive bacteria when assessed by disc diffusion on agar, surpassing the activity of abietic-type acids and showing greater efficacy than pimaric and labdane-type acids [1].

Antibacterial Resin Acid Gram-positive

PPAR-α/γ Dual Agonism with Enhanced Binding Affinity Versus Abietic Acid

Molecular docking studies reveal that dehydroabietic acid forms stable hydrogen bonds with the ligand-binding domains of both PPAR-γ (with ARC280) and PPAR-α (with ARC465 and LYS448), demonstrating a lower calculated binding energy compared to its structural analogue abietic acid (AA) . This translates to functional dual PPAR-α/γ agonism, with dehydroabietic acid shown to be a PPAR-γ partial agonist .

PPAR Anti-inflammatory Metabolic

Enhanced Cytotoxicity of Optimized Derivatives Over Parent Compound and 5-FU

While dehydroabietic acid itself shows moderate cytotoxicity, its optimized derivatives demonstrate significantly improved potency. A dehydroabietic acid derivative bearing an α,β-unsaturated ketone moiety (compound 2g) displayed an IC50 of 8.62 µM against MDA-MB-231 cells, which is roughly 10-fold lower than the parent DHAA and 4-fold lower than the clinical anticancer drug 5-fluorouracil (5-FU) in the same MTT assay [1].

Anticancer Derivative Cytotoxicity

Demonstrated Selectivity for Malignant Over Normal Cells in Hybrid Derivatives

Hybrid derivatives of dehydroabietic acid exhibit favorable selectivity indices. Compound 4j, a dehydroabietic acid-oxazolidinone hybrid, displayed promising cytotoxicity with IC50 values ranging from 3.82 to 17.76 µM against multiple human cancer cell lines (MGC-803, CNE-2, SK-OV-3, NCI-H460), while showing very weak cytotoxicity (IC50 > 100 µM) on normal human liver LO2 cells [1]. Similarly, compound 3b from a dehydroabietic acid-pyrimidine series exhibited IC50 values of 7.00 to 11.93 μM against various cancer cell lines with weak cytotoxicity towards normal cells [2].

Anticancer Selectivity Cytotoxicity

Superior Biofilm Inhibition Efficacy Against S. aureus

Dehydroabietic acid demonstrates potent and selective antibiofilm activity. Against S. aureus ATCC 43866, it achieved a high percentage of biofilm inhibition (75.13 ± 0.82%) at a very low minimum biofilm inhibitory concentration (MBIC) of 0.49 µg/mL [1]. Furthermore, in a comparative study of abietane-type diterpenes, (+)-dehydroabietic acid was identified as the most selective towards biofilm bacteria, requiring only 2- to 4-fold higher concentrations than its biofilm prevention MIC to significantly reduce viability and biomass of established biofilms, a property not shared by typical antibiotics [2].

Antibiofilm Antimicrobial Biofilm

Dehydroabietic Acid (CAS 1740-19-8) Optimal Application Scenarios Based on Quantitative Evidence


Antibacterial Drug Discovery: Primary Screening and SAR Studies

Procure dehydroabietic acid as the baseline resin acid for screening programs against Gram-positive pathogens. Its established rank as the most potent resin acid by disc diffusion [1] ensures that medicinal chemistry efforts begin with the most active scaffold in its class, maximizing the efficiency of derivative synthesis and structure-activity relationship (SAR) exploration.

Anticancer Lead Optimization: Scaffold for Selective Cytotoxins

Utilize high-purity dehydroabietic acid as a starting material for the synthesis of derivatives with demonstrated enhanced potency over the parent compound and clinical standards like 5-FU and cisplatin [1]. The documented selectivity of these derivatives for cancer cells over normal cells [2] supports its use in programs aiming to develop therapeutics with improved safety margins.

Biofilm Research: Tool Compound for Prevention and Eradication Studies

Deploy dehydroabietic acid as a molecular probe in biofilm studies due to its unique ability to eradicate established S. aureus biofilms at concentrations only 2-4 times its biofilm prevention MIC [1]. This property is rare among antimicrobials and makes it invaluable for investigating biofilm-specific vulnerabilities and for developing next-generation anti-biofilm agents.

Metabolic and Inflammatory Disease Modeling: Dual PPAR-α/γ Agonist

Apply dehydroabietic acid in in vitro and in vivo models of insulin resistance, hepatic steatosis, and inflammation, leveraging its specific dual PPAR-α/γ partial agonism [1]. Its enhanced binding energy compared to abietic acid [2] supports its selection as a preferred tool compound for probing PPAR-mediated pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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